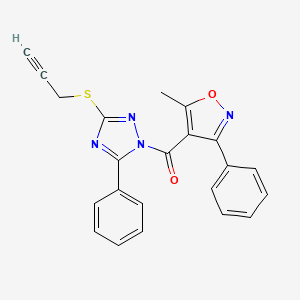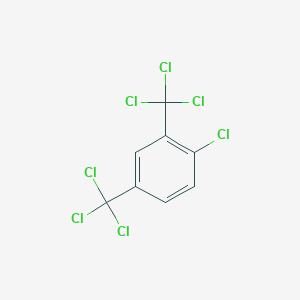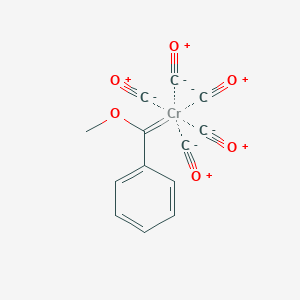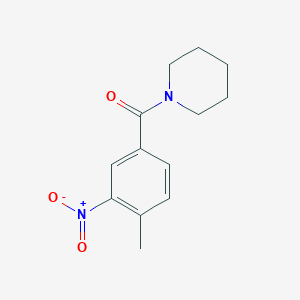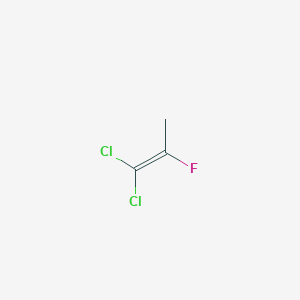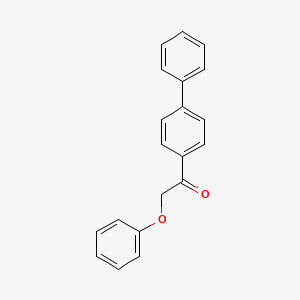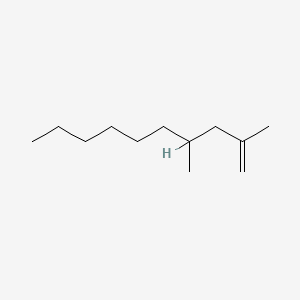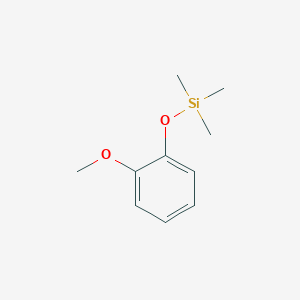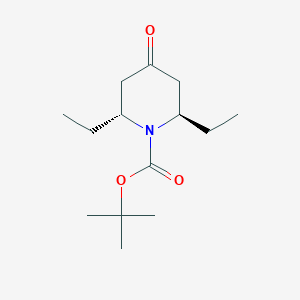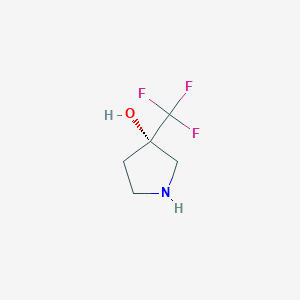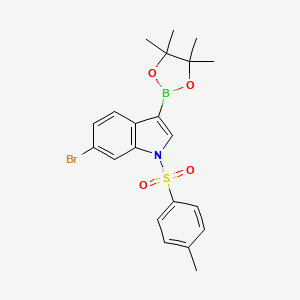
6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester is a complex organic compound that combines several functional groups, including a bromine atom, a toluene-4-sulfonyl group, and a boronic acid pinacol ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester typically involves multiple steps:
Bromination: The indole ring is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sulfonylation: The brominated indole is then reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the toluene-4-sulfonyl group.
Boronic Acid Ester Formation: Finally, the boronic acid pinacol ester is formed by reacting the sulfonylated indole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester can undergo various chemical reactions, including:
Suzuki Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid ester group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) and solvents like ethanol or DMSO.
Major Products
Suzuki Coupling: Biaryl or styrene derivatives.
Oxidation: Hydroxylated indole derivatives.
Substitution: Indole derivatives with substituted nucleophiles at the 6-position.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways and mechanisms, especially those involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester depends on its specific application. In Suzuki coupling reactions, the boronic acid ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. In biological systems, the compound’s indole core may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1H-indole-3-boronic acid pinacol ester: Lacks the toluene-4-sulfonyl group, making it less versatile in certain reactions.
1-(Toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
6-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid ester, leading to different reactivity and applications.
Uniqueness
6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
6-bromo-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BBrNO4S/c1-14-6-9-16(10-7-14)29(25,26)24-13-18(17-11-8-15(23)12-19(17)24)22-27-20(2,3)21(4,5)28-22/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIEDVZEZVNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BBrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
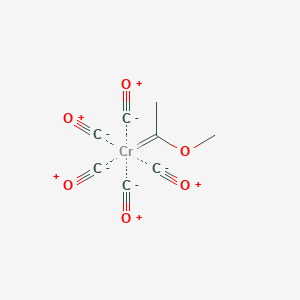
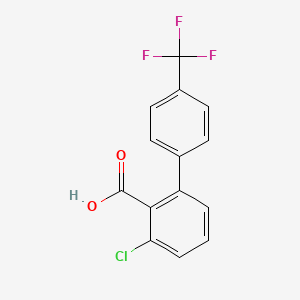
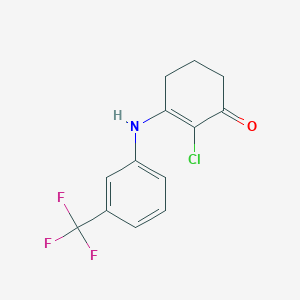
![2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B6363473.png)
